

Initial Safety and Toxicology Profile of Ensitrelvir: A Technical Overview

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Compound of Interest

Compound Name: Ensitrelvir

Cat. No.: B8223680

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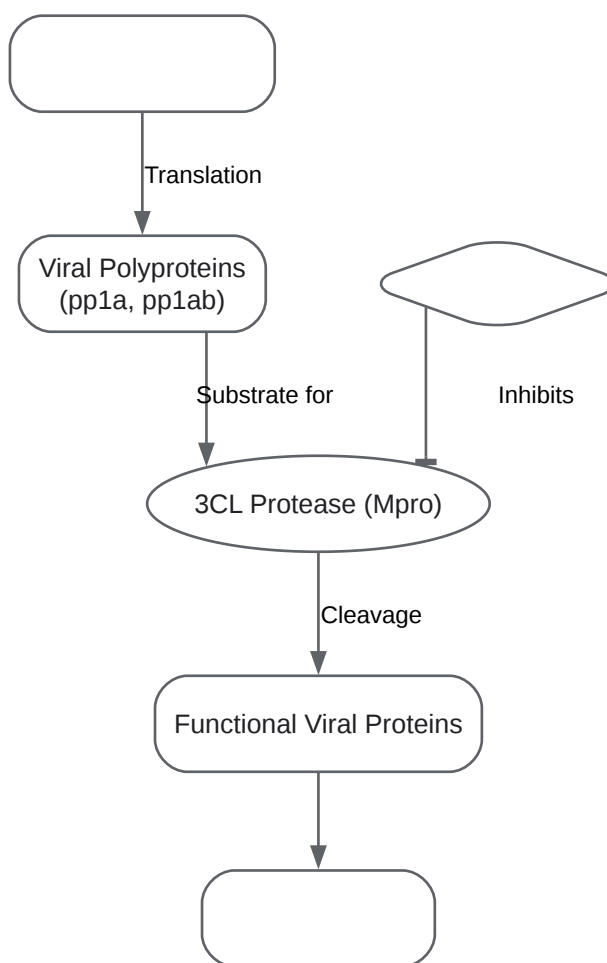
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensitrelvir (S-217622), developed by Shionogi & Co., Ltd., is an oral antiviral agent that has received approval for the treatment of SARS-CoV-2 infection. As a selective inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme essential for viral replication, **ensitrelvir** represents a targeted therapeutic approach to managing COVID-19. This technical guide provides a comprehensive overview of the initial safety and toxicology profile of **ensitrelvir**, drawing from available preclinical and clinical data. The information is intended to support further research and development efforts in the field of antiviral therapies.

Mechanism of Action

Ensitrelvir functions by inhibiting the SARS-CoV-2 3CL protease, also known as the main protease (Mpro). This enzyme is critical for the post-translational processing of viral polyproteins into functional proteins required for viral replication and transcription. By binding to the active site of the 3CL protease, **ensitrelvir** blocks this cleavage process, thereby halting the viral life cycle.



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Figure 1: Mechanism of Action of **Ensitrelvir**.

Preclinical Toxicology Profile

Detailed quantitative data from preclinical toxicology studies are primarily available through regulatory submission documents. However, summaries from these reports provide valuable insights into the safety profile of **ensitrelvir** in animal models.

Acute and Repeat-Dose Toxicity

Specific single-dose toxicity (LD50) values are not publicly available. Repeat-dose toxicity studies have been conducted in animals. While specific No-Observed-Adverse-Effect-Levels (NOAELs) are not detailed in the public literature, a study in cynomolgus monkeys was conducted to investigate the mechanism of decreased HDL cholesterol observed in clinical

trials. This study found that **ensitrelvir** did not affect fecal or biliary excretion of cholesterol in these animals.^[1]

Safety Pharmacology

A standard safety pharmacology core battery, typically including assessments of cardiovascular, respiratory, and central nervous system effects, is a routine part of preclinical evaluation. Specific findings for **ensitrelvir** from these studies are not publicly detailed.

Genetic Toxicology

The genetic toxicology of **ensitrelvir** has been evaluated. A mutagenic impurity (Impurity Z) was identified during the drug development process. This impurity was found to be mutagenic. To mitigate this risk, the residual amount of Impurity Z in the drug substance is controlled to a level that ensures human exposure remains below the acceptable Threshold of Toxicological Concern (TTC).^[1] This indicates that a comprehensive battery of genotoxicity tests (e.g., Ames test, in vitro and in vivo chromosomal aberration assays) was likely performed.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies have been conducted for **ensitrelvir**. A review by the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) noted toxic findings in offspring that were related to the low body weight of the offspring, which was in turn caused by toxicity in the maternal animals, such as decreased food consumption.^[2] The PMDA concluded that the applicant's explanation of the relationship between maternal toxicity and the effects on offspring development was understandable. However, due to the unclear risk in lactating women, it was recommended that information on these nonclinical findings be included in the package insert.^[2]

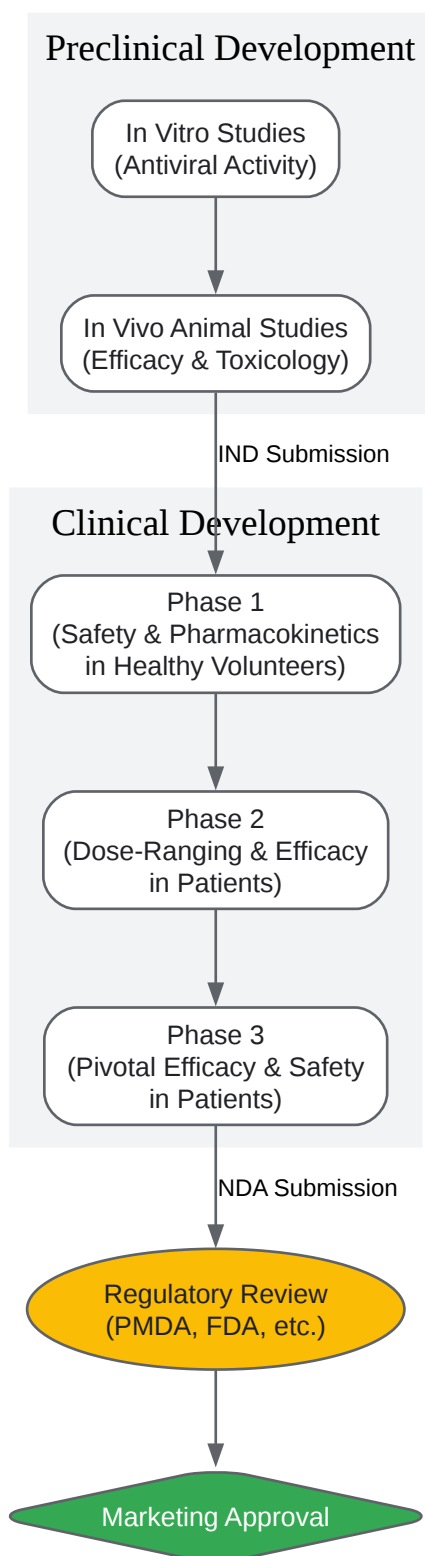
Clinical Safety Profile

The clinical safety of **ensitrelvir** has been evaluated in Phase 1, 2, and 3 clinical trials involving healthy volunteers and patients with mild-to-moderate COVID-19.

Overview of Clinical Trials

Multiple clinical trials have assessed the safety and efficacy of **ensitrelvir**. Key trials include a Phase 1 study in healthy adults, and Phase 2/3 studies (such as SCORPIO-SR and SCORPIO-

HR) in patients with COVID-19.[2][3][4][5][6]



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Figure 2: Ensitrelvir Drug Development Workflow.

Adverse Events

Across clinical trials, **ensitrelvir** has been generally well-tolerated. The majority of treatment-emergent adverse events (TEAEs) were mild to moderate in severity.^[7]

Table 1: Summary of Common Treatment-Emergent Adverse Events in a Phase 2a Study^[6]

Adverse Event	Ensitrelvir 125 mg (N=21)	Ensitrelvir 250 mg (N=23)	Placebo (N=25)
Any TEAE	10 (47.6%)	14 (60.9%)	10 (40.0%)
Decrease in HDL	4 (19.0%)	9 (39.1%)	1 (4.0%)
Increase in Blood Triglycerides	2 (9.5%)	2 (8.7%)	1 (4.0%)
Headache	1 (4.8%)	2 (8.7%)	2 (8.0%)
Nasopharyngitis	1 (4.8%)	1 (4.3%)	2 (8.0%)

Note: Data represents the number of patients (%) experiencing the adverse event.

The most frequently reported treatment-related adverse events were a decrease in high-density lipoprotein (HDL) cholesterol and an increase in blood triglycerides. These changes were generally transient.^{[3][8]} Other reported adverse events included headache and nasopharyngitis.^[6] No deaths related to the study drug have been reported in the key clinical trials.^[3]

Serious Adverse Events

Serious adverse events (SAEs) have been infrequent in clinical trials with **ensitrelvir**. No treatment-related SAEs were reported in the pivotal SCORPIO-SR study.^[3]

Experimental Protocols

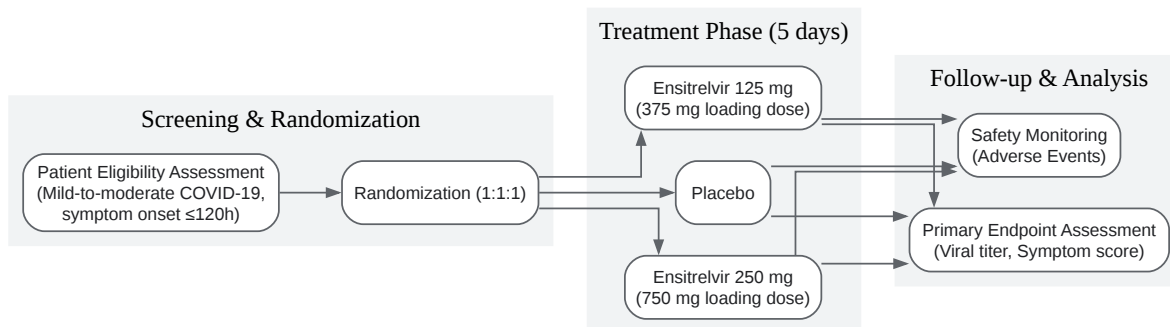
Preclinical: In Vivo Efficacy Mouse Model

- Objective: To evaluate the in vivo efficacy of **ensitrelvir** against SARS-CoV-2.

- Animal Model: Female BALB/cAJcl mice of different ages.
- Infection: Intranasal inoculation with SARS-CoV-2 gamma strain or mouse-adapted SARS-CoV-2 MA-P10.
- Intervention: Oral administration of various doses of **ensitrelvir** or vehicle starting 24 hours post-infection.
- Assessments: Viral titers and RNA levels in the lungs were quantified using VeroE6/TMPRSS2 cells and RT-qPCR, respectively. Body weight loss, survival, lung weight, cytokine/chemokine production, nucleocapsid protein expression, and lung pathology were evaluated.[\[9\]](#)

Clinical: Phase 2/3 SCORPIO-SR Study (Phase 2b Part)

- Objective: To assess the efficacy and safety of **ensitrelvir** in patients with mild-to-moderate COVID-19.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: Patients with mild-to-moderate COVID-19, with symptom onset within 120 hours.
- Intervention: Patients were randomized (1:1:1) to receive either **ensitrelvir** 125 mg (375 mg loading dose on day 1), **ensitrelvir** 250 mg (750 mg loading dose on day 1), or placebo, administered orally once daily for 5 days.
- Primary Endpoints:
 - Change from baseline in SARS-CoV-2 viral titer on day 4.
 - Time-weighted average change from baseline up to 120 hours in the total score of 12 predefined COVID-19 symptoms.
- Safety Assessments: Monitoring and recording of all adverse events.[\[10\]](#)



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